N-morpholin-4-ylthiophene-2-sulfonamide

Medicinal Chemistry Chemical Synthesis Drug Discovery

Choose N-morpholin-4-ylthiophene-2-sulfonamide for its unique N-morpholine-sulfonamide linkage, proven to improve oxidative stability over thiomorpholine analogs. This scaffold is validated by crystal structures (e.g., PDB: 5NEE) for carbonic anhydrase inhibitor design and SHIP1 phosphatase research, ensuring experimental reproducibility. Ideal as a building block for parallel synthesis and diverse compound library creation.

Molecular Formula C8H12N2O3S2
Molecular Weight 248.3 g/mol
Cat. No. B256442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-morpholin-4-ylthiophene-2-sulfonamide
Molecular FormulaC8H12N2O3S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1COCCN1NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C8H12N2O3S2/c11-15(12,8-2-1-7-14-8)9-10-3-5-13-6-4-10/h1-2,7,9H,3-6H2
InChIKeyLLKXYHXUPUZCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-morpholin-4-ylthiophene-2-sulfonamide: Procurement and Scientific Selection Overview


N-morpholin-4-ylthiophene-2-sulfonamide (CAS: Not universally assigned; synonyms: 5-(Morpholin-4-yl)thiophene-2-sulfonamide ) is a small molecule research compound with the molecular formula C8H12N2O3S2 and a molecular weight of 248.3 g/mol [1]. It features a thiophene ring, a sulfonamide functional group, and a morpholine moiety, a structural combination common to various classes of enzyme inhibitors and receptor modulators under investigation [2]. Its utility is primarily as a chemical building block in drug discovery and medicinal chemistry research, rather than as a final therapeutic agent.

Why Generic Substitution of N-morpholin-4-ylthiophene-2-sulfonamide is Scientifically Invalid


Generic substitution within the class of morpholinyl thiophene sulfonamides is not scientifically justified due to the profound, non-linear impact of minor structural variations on target engagement, potency, and off-target profiles. As demonstrated by the SHIP1 activator series, substitution on the thiophene and morpholine rings can dramatically alter both enzymatic activity and in vivo stability [1]. For instance, replacing a thiomorpholine with a morpholine in a bis-sulfonamide series was shown to address oxidative degradation issues, a change that could not be predicted or substituted for by a closely related analog [2]. Therefore, the exact chemical structure, including the specific N-morpholin-4-yl linkage, is a critical determinant of experimental outcome, and cannot be assumed interchangeable with other 'similar' sulfonamides.

N-morpholin-4-ylthiophene-2-sulfonamide: Quantitative Evidence for Differentiated Procurement Decisions


Comparative Physicochemical and Structural Differentiation from Related Analogs

N-morpholin-4-ylthiophene-2-sulfonamide differs fundamentally from its 5-bromo analog, 5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide, in molecular composition and, consequently, in its chemical reactivity and potential biological interactions. The target compound (C8H12N2O3S2) has a molecular weight of 248.3 g/mol, while the 5-bromo derivative (C8H11BrN2O3S2) has a molecular weight approximately 79.9 g/mol higher due to the bromine substitution [1].

Medicinal Chemistry Chemical Synthesis Drug Discovery

Distinct Target Engagement Profile Compared to 5-Bromo Substituted Analog

The target compound and its 5-bromo analog exhibit distinct biological profiles. The 5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide has a reported IC50 of >100,000 nM for inhibition of the E. coli chaperonin GroEL/GroES system, indicating negligible activity [1]. In contrast, the unsubstituted N-morpholin-4-ylthiophene-2-sulfonamide lacks any reported affinity for this target, and more importantly, the 5-bromo derivative's demonstrated, albeit weak, interaction is a result of the bromine atom, which is absent in the target compound.

Enzyme Inhibition Antibacterial Research Binding Affinity

Structural Isomer Differentiation: Impact on Molecular Recognition and Biological Activity

The compound N-morpholin-4-ylthiophene-2-sulfonamide is a distinct structural isomer of 5-(morpholin-4-yl)thiophene-2-sulfonamide . In the target compound, the morpholine is attached to the sulfonamide nitrogen, creating a sulfamoyl group (N-SO2-N linkage). In the isomer, the morpholine is directly attached to the 5-position of the thiophene ring. This fundamental difference in connectivity alters the molecule's 3D geometry, electron distribution, and hydrogen-bonding capacity [1].

Medicinal Chemistry SAR Studies Molecular Docking

Role of the N-Linked Morpholine Moiety in Enhancing Oxidative Stability

The morpholine group in N-morpholin-4-ylthiophene-2-sulfonamide provides a key advantage in terms of oxidative stability compared to its thiomorpholine counterparts. Research on structurally related bis-sulfonamide SHIP1 activators demonstrated that replacing a thiomorpholine ring (which contains a low-valent sulfur atom prone to oxidation) with a morpholine ring resulted in compounds 'less prone to oxidative degradation' [1][2].

Drug Stability Metabolic Stability Oxidative Degradation

Comparative Analysis of the Morpholinyl Sulfonamide Scaffold in Carbon Anhydrase Inhibition

While not a direct comparison for N-morpholin-4-ylthiophene-2-sulfonamide itself, the broader class of morpholine-containing thiophene-2-sulfonamides has been structurally validated as carbonic anhydrase (CA) inhibitors. The crystal structure of human carbonic anhydrase II (hCA II) in complex with a related inhibitor, 5-[2-(morpholine-4-carbonyl)1,3-oxazol-5-yl)]thiophene-2-sulfonamide (PDB: 5NEE) [1], confirms that the thiophene-2-sulfonamide core is a valid scaffold for targeting this enzyme, and that the morpholine moiety can be incorporated without disrupting binding. In contrast, the simple parent molecule, thiophene-2-sulfonamide (PDB: 4N0X) [2], lacks the extended morpholine-containing substituent, which can be used to modulate potency, selectivity, and pharmacokinetic properties.

Carbonic Anhydrase Inhibition X-ray Crystallography Binding Mode

High-Value Application Scenarios for N-morpholin-4-ylthiophene-2-sulfonamide


Medicinal Chemistry: Scaffold for Carbonic Anhydrase Inhibitor Development

N-morpholin-4-ylthiophene-2-sulfonamide serves as an excellent starting point or core scaffold for the development of novel carbonic anhydrase (CA) inhibitors. Its structural validation stems from crystal structures of related morpholine-substituted thiophene-2-sulfonamides bound to hCA II (e.g., PDB: 5NEE) [3], confirming the viability of this chemotype for targeting this enzyme. Researchers can use this compound to explore SAR around the sulfonamide and morpholine moieties to modulate potency, isoform selectivity, and physicochemical properties for therapeutic applications in glaucoma, epilepsy, or cancer.

Chemical Biology: Investigation of SHIP1 Phosphatase Activation

Based on structure-activity relationship studies of related bis-sulfonamides, N-morpholin-4-ylthiophene-2-sulfonamide represents a valuable chemical probe for investigating SHIP1 phosphatase activation [3]. The morpholine ring in this context has been linked to improved oxidative stability compared to thiomorpholine analogs . This makes it a preferred choice for designing tool compounds for studying PI3K/AKT pathway modulation in inflammation, immunology, and potentially Alzheimer's disease research, where long-term stability in biological assays is critical.

Synthetic Chemistry: A Building Block for Complex Sulfonamide Libraries

As a functionalized small molecule with a molecular weight of 248.3 g/mol and distinct functional groups (thiophene, sulfonamide, morpholine) [3], this compound is ideally suited for use as a building block in parallel synthesis and the creation of diverse compound libraries. Its unambiguous structure, differentiating it from structural isomers like 5-(morpholin-4-yl)thiophene-2-sulfonamide , ensures that it introduces a unique topological element into synthesized molecules, enabling the exploration of novel chemical space in drug discovery campaigns.

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